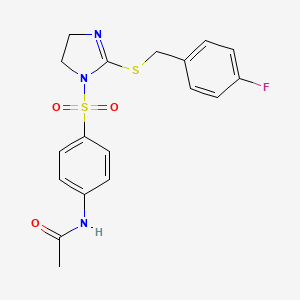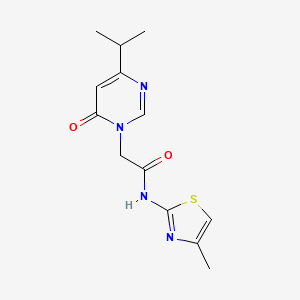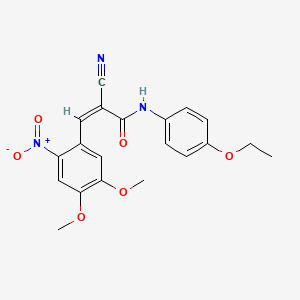![molecular formula C7H7N3S B2722785 [6-(甲硫基)-4-嘧啶基]乙腈 CAS No. 1018473-06-7](/img/structure/B2722785.png)
[6-(甲硫基)-4-嘧啶基]乙腈
描述
[6-(Methylthio)-4-pyrimidinyl]acetonitrile is a chemical compound with the molecular formula C7H7N3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes.
科学研究应用
[6-(Methylthio)-4-pyrimidinyl]acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Methylthio)-4-pyrimidinyl]acetonitrile typically involves the reaction of 4,6-dichloro-2-methylthiopyrimidine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the substitution of the chlorine atoms with the acetonitrile group.
Industrial Production Methods
Industrial production methods for [6-(Methylthio)-4-pyrimidinyl]acetonitrile often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and other industries.
化学反应分析
Types of Reactions
[6-(Methylthio)-4-pyrimidinyl]acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
作用机制
The mechanism of action of [6-(Methylthio)-4-pyrimidinyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
Thiazoles: These compounds have a similar sulfur-containing heterocyclic structure and exhibit diverse biological activities.
Pyrimidines: Other pyrimidine derivatives, such as 4,6-dichloro-2-methylthiopyrimidine, share structural similarities and are used in similar applications.
Uniqueness
[6-(Methylthio)-4-pyrimidinyl]acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-(6-methylsulfanylpyrimidin-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-11-7-4-6(2-3-8)9-5-10-7/h4-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODIUVKHTSDYFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC(=C1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2722702.png)
![2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine](/img/structure/B2722703.png)


![N-(2-bromophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2722707.png)
![5-Methyl-2-{[1-(3-methylbut-2-en-1-yl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2722709.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide](/img/structure/B2722712.png)
![Tert-butyl 7-(aminomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2722714.png)
![3-[(E)-2-(dimethylamino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2722716.png)
![(E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2722718.png)
![2,4-dichloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2722721.png)

![Ethyl 2-[(1-methylpyrazol-3-yl)amino]benzoate](/img/structure/B2722723.png)

